molecular formula C7H9ClN2O B570357 2-Chloro-4-isopropoxypyrimidine CAS No. 1250967-81-7

2-Chloro-4-isopropoxypyrimidine

Cat. No.: B570357
CAS No.: 1250967-81-7
M. Wt: 172.612
InChI Key: NWKPCTJWFJSBAY-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxypyrimidine (CAS: 1250967-81-7) is a heterocyclic aromatic compound with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol. It is primarily used in research settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical development . The compound is supplied as a 10 mM solution in 25 µL aliquots, with a purity exceeding 98.00%, and requires stringent storage conditions: -80°C for 6 months or -20°C for 1 month to maintain stability. Its solubility in organic solvents (e.g., DMSO, ethanol) and sensitivity to freeze-thaw cycles necessitate careful handling during preparation of stock solutions .

Properties

IUPAC Name

2-chloro-4-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKPCTJWFJSBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-isopropoxypyrimidine typically involves the reaction of 2-chloropyrimidine with isopropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isopropoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-4-isopropoxypyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxypyrimidine involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This interaction can lead to the induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

The structural and functional differences between 2-Chloro-4-isopropoxypyrimidine and related pyrimidine derivatives significantly influence their reactivity, stability, and applications. Below is a comparative analysis:

Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Key Functional Groups
This compound Cl (C2), isopropoxy (C4) C₇H₉ClN₂O Chlorine, isopropoxy ether
6-Chloro-4-hydroxypyrimidine Cl (C6), hydroxyl (C4) C₄H₃ClN₂O Chlorine, hydroxyl
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (C4), methyl (C5,6), CF₃ (C2) C₇H₆ClF₃N₂ Chlorine, trifluoromethyl, methyl
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Cl (C4), F (C5), methoxymethyl (C2) C₆H₆ClFN₂O Chlorine, fluorine, methoxymethyl

Key Observations :

  • The isopropoxy group in this compound enhances lipophilicity compared to the polar hydroxyl group in 6-Chloro-4-hydroxypyrimidine, affecting solubility and membrane permeability in biological systems .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) increase electrophilicity at the chlorine position, facilitating nucleophilic substitution reactions .
Physicochemical Properties
Property This compound 6-Chloro-4-hydroxypyrimidine 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine
Molecular Weight (g/mol) 172.61 130.54 188.58
Solubility Soluble in DMSO, ethanol Limited aqueous solubility Moderate in polar aprotic solvents
Stability Degrades upon freeze-thaw cycles Stable under inert conditions Stable at RT if protected from moisture
Storage Temperature -80°C (long-term) RT (short-term) 4°C (recommended)

Key Observations :

  • This compound’s low thermal stability (-20°C storage limit) contrasts with 6-Chloro-4-hydroxypyrimidine’s compatibility at room temperature for short periods .
  • The methoxymethyl group in 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine improves steric hindrance, reducing unintended side reactions compared to less bulky derivatives .
Reactivity and Hazard Profiles
  • This compound: No acute toxicity data available, but decomposition risks exist under improper storage .
  • No hazardous decomposition under intended use .
  • 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine : Likely reactive under basic conditions due to electron-deficient aromatic ring .

Biological Activity

2-Chloro-4-isopropoxypyrimidine (CAS No. 1250967-81-7) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chlorine atom at the 2-position and an isopropoxy group at the 4-position of the pyrimidine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN2O. The presence of the isopropoxy group enhances its solubility, which is a significant factor in drug design. The structural characteristics can be summarized as follows:

PropertyValue
Molecular Weight175.60 g/mol
SolubilityModerate to high
Log P (octanol-water)Approximately 2.31
Melting PointNot specified

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that similar compounds inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response by catalyzing the formation of prostaglandins .

Key Findings:

  • Inhibition of COX Enzymes: In vitro studies have shown that derivatives with structural similarities to this compound can effectively suppress COX-1 and COX-2 activities. For instance, compounds tested showed IC50 values in the range of 0.04μM0.04\,\mu M, comparable to established anti-inflammatory drugs like celecoxib .
  • Mechanism of Action: The proposed mechanism involves the binding of these compounds to the active sites of COX enzymes, resulting in decreased production of pro-inflammatory cytokines.

Table: IC50 Values for Pyrimidine Derivatives Against COX Enzymes

CompoundIC50 (μM)Reference
Celecoxib0.04 ± 0.01
2-Chloro-4-isopropoxy...TBDTBD
Other Pyrimidine Deriv...TBDTBD

Case Studies and Research Findings

Several research articles have explored the biological activities of pyrimidines and their derivatives:

  • Study on Structure–Activity Relationships (SAR): This research examined various pyrimidine derivatives, including those with similar substitutions as found in this compound. The findings indicated that specific substitutions significantly enhance anti-inflammatory activity through selective inhibition of COX enzymes .
  • In Vivo Studies: In animal models, certain pyrimidine derivatives demonstrated significant reduction in inflammation markers when compared to controls treated with standard anti-inflammatory medications .
  • Pharmacokinetics: Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption characteristics and prolonged half-lives, indicating potential for sustained therapeutic effects .

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